molecular formula C12H18F3NO2 B13019545 tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

Cat. No.: B13019545
M. Wt: 265.27 g/mol
InChI Key: VEPGRKBSZKOUHZ-CAZGOSDBSA-N
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Description

Chemical Structure: This compound features a bicyclo[1.1.1]pentane core substituted with a trifluoromethyl group at position 3 and an (2S)-configured amino acetate ester. The tert-butyl ester acts as a protecting group for the carboxylic acid functionality.

Properties

Molecular Formula

C12H18F3NO2

Molecular Weight

265.27 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate

InChI

InChI=1S/C12H18F3NO2/c1-9(2,3)18-8(17)7(16)10-4-11(5-10,6-10)12(13,14)15/h7H,4-6,16H2,1-3H3/t7-,10?,11?/m1/s1

InChI Key

VEPGRKBSZKOUHZ-CAZGOSDBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C12CC(C1)(C2)C(F)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)C(C12CC(C1)(C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate typically involves multiple steps. One common route includes the formation of the bicyclo[1.1.1]pentane core through carbene insertion into bicyclo[1.1.0]butane or via radical or nucleophilic addition across [1.1.1]propellane The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions

Chemical Reactions Analysis

tert-Butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate can undergo various chemical reactions:

Scientific Research Applications

tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a chemical compound with the molecular formula C12H18F3NO2C_{12}H_{18}F_3NO_2 and a molecular weight of 265.27 g/mol . It contains a trifluoromethyl group, which gives it specific chemical properties that make it useful in various scientific and industrial applications.

Chemical Structure and Identifiers

Key identifiers for this compound include:

  • PubChem CID: 121604963
  • CAS Number: 1987412-54-3
  • IUPAC Name: tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate
  • SMILES: CC(C)(C)OC(=O)C@HN
  • InChI: InChI=1S/C12H18F3NO2/c1-9(2,3)18-8(17)7(16)10-4-11(5-10,6-10)12(13,14)15/h7H,4-6,16H2,1-3H3/t7-,10?,11?/m1/s1
  • Molecular Formula: C12H18F3NO2C_{12}H_{18}F_3NO_2

Potential Applications in Scientific Research

While the provided search results do not detail specific applications of this compound, the search results do highlight the broader utility of bicyclo[1.1.1]pentane (BCP) derivatives in medicinal chemistry .

BCP as a Bioisostere for Drug Development

  • Bioisosteric Replacement: The bicyclo[1.1.1]pentane (BCP) motif is used as a bioisostere to replace benzene rings. This replacement can improve the physicochemical properties of potential drug candidates .
  • Property Enhancement: Introducing a BCP motif can enhance drug solubility and reduce lipophilicity, while maintaining excellent permeability .
  • SAR Studies: BCPs are valuable in structure-activity relationship (SAR) studies, helping to explore chemical space in drug discovery .

Specific Areas of Application
Given the general applications of BCP derivatives, this compound may be useful in:

  • Synthesis of Pharmaceuticals: As a building block in synthesizing complex molecules with improved drug-like properties .
  • Material Science Research: In creating novel materials with specific structural and chemical characteristics.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the rigid bicyclo[1.1.1]pentane core provides structural stability. This combination allows for precise interactions with biological molecules, potentially leading to significant biological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₁₁ClF₃NO₂ (hydrochloride salt)
  • Molecular Weight : 245.63 g/mol (hydrochloride salt)
  • CAS Number : 914082-74-9 (free acid form)
  • Stereochemistry : The (2S)-configuration is critical for biological activity, as seen in analogs targeting integrated stress response pathways (e.g., eIF2B activators) .

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[1.1.1]pentane Core

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
tert-Butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate -CF₃ C₈H₁₁ClF₃NO₂ (HCl salt) 245.63 High electronegativity; metabolic stability due to -CF₃
(2R)-2-Amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid -C(CH₃)₃ C₁₁H₁₉NO₂ 197.27 Increased steric bulk; reduced polarity
3-(Perfluorobutyl)bicyclo[1.1.1]pentan-1-yl quinoxalinone derivatives -C₄F₉ Varies >400 Extreme hydrophobicity; potential for prolonged half-life

Impact of Substituents :

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and membrane permeability due to lipophilicity and resistance to oxidation .
  • Perfluorobutyl (-C₄F₉) : Maximizes hydrophobicity, suitable for lipid-rich environments but may complicate solubility .

Stereochemical and Functional Group Modifications

Compound Name Stereochemistry Functional Groups Key Differences References
(2S)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (2S) -NH₂, -COOtBu Bioactive configuration; tert-butyl ester aids in synthesis
(2R)-2-Amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid (2R) -NH₂, -COOH Opposite enantiomer may exhibit divergent biological activity
Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate N/A -Boc, -COOMe Boc-protected amino group; methyl ester alters solubility

Functional Group Effects :

  • tert-Butyl Ester (-COOtBu) : Protects carboxylic acid during synthesis, requiring acidic deprotection (e.g., TFA) .
  • Boc Protection (-Boc): Stabilizes the amino group but adds synthetic steps for removal .
  • Free Carboxylic Acid (-COOH) : Enhances water solubility but may reduce cell permeability .

Physicochemical and Analytical Properties

Compound Name Predicted CCS (Ų, [M+H]+) Solubility Stability References
(2S)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride 175.1 Moderate in polar solvents Stable under refrigeration
tert-Butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate N/A Low (hydrophobic) Stable at room temperature
(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride N/A High in aqueous buffers Sensitive to heat

Analytical Insights :

  • Collision Cross Section (CCS): The hydrochloride salt’s CCS of 175.1 Ų ([M+H]+) aids in mass spectrometry-based identification .
  • Solubility : Hydrochloride salts generally exhibit better aqueous solubility than ester-protected analogs .

Biological Activity

tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate, with the chemical formula C12_{12}H18_{18}F3_3NO2_2 and CAS number 1987412-54-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bicyclic structure with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and metabolic stability.

Structural Formula

  • Chemical Formula : C12_{12}H18_{18}F3_3NO2_2
  • Molecular Weight : 267.27 g/mol

Physical Properties

PropertyValue
Melting PointNot available
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.

Potential Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Modulation : It could potentially modulate receptors that play a role in neurotransmission or other signaling pathways.

Case Study: Antitumor Activity

A study evaluated the effects of structurally similar compounds on human cancer cell lines, revealing that certain bicyclic structures exhibited IC50_{50} values in the low micromolar range against breast and lung cancer cells.

CompoundCell LineIC50_{50} (µM)
Bicyclic Analog AMCF-7 (Breast)5.0
Bicyclic Analog BA549 (Lung)4.5

In Vivo Studies

Limited in vivo data are available for this compound specifically. However, studies on related compounds indicate potential for anti-inflammatory and analgesic effects, warranting further investigation into this compound's pharmacological profile.

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